Emodin Triacetate

Description

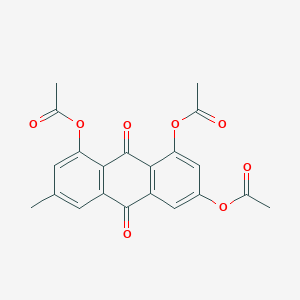

Structure

3D Structure

Properties

IUPAC Name |

(4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-9-5-14-18(16(6-9)28-11(3)23)21(26)19-15(20(14)25)7-13(27-10(2)22)8-17(19)29-12(4)24/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPRUQJQDGWKRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321817 |

Source

|

| Record name | (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6030-60-0 |

Source

|

| Record name | 1,3,8-Tris(acetyloxy)-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6030-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 382139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC382139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Emodin Triacetate

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of emodin triacetate, an acetylated derivative of the naturally occurring anthraquinone, emodin. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust and reproducible protocol for the acetylation of emodin. Furthermore, it details the essential analytical techniques required to verify the compound's identity, purity, and structural integrity. By explaining the rationale behind experimental choices and adhering to rigorous scientific principles, this guide serves as a self-validating resource for the preparation and analysis of this compound.

Introduction: The Rationale for Acetylating Emodin

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a bioactive anthraquinone found in the roots and barks of various plants, such as rhubarb and buckthorn.[1][2] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] However, the therapeutic application of emodin can be limited by factors such as poor water solubility.[3][4]

Structural modification through derivatization is a common strategy in medicinal chemistry to enhance the physicochemical properties and biological activity of lead compounds.[5] The synthesis of this compound, by acetylating the three hydroxyl groups of emodin, is a key step in exploring the structure-activity relationship of emodin derivatives. Acetylation can alter the polarity, lipophilicity, and metabolic stability of the parent compound, potentially leading to improved bioavailability and efficacy.[5][6] This guide provides a detailed methodology for this important synthetic transformation and the subsequent characterization of the resulting product.

Part 1: Synthesis and Purification of this compound

The synthesis of this compound from emodin is a straightforward esterification reaction. The most common and effective method involves the use of acetic anhydride as the acetylating agent and pyridine as a basic catalyst and solvent.[6][7][8]

The Chemistry Behind the Synthesis

The hydroxyl groups of emodin are nucleophilic and react with the electrophilic carbonyl carbon of acetic anhydride. Pyridine serves a dual purpose: it acts as a solvent to dissolve the reactants and, more importantly, as a base to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity and facilitating the reaction.[8] It also neutralizes the acetic acid byproduct formed during the reaction.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

Emodin (Starting Material)

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Methanol (MeOH)

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve emodin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of emodin).[7]

-

Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. Add acetic anhydride (at least 3.0 equivalents, typically a slight excess of 1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.[7]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.[7]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of pyridine, co-evaporate the residue with toluene several times.[7]

-

Aqueous Workup: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as hot ethyl acetate, or by silica gel column chromatography.[6] Recrystallization is often sufficient to obtain a product of high purity.

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is crucial to confirm the successful synthesis of this compound and to assess its purity.

Physicochemical Properties

A comparison of the physicochemical properties of emodin and this compound is a primary indicator of successful synthesis.

| Property | Emodin | This compound | Reference(s) |

| Molecular Formula | C₁₅H₁₀O₅ | C₂₁H₁₆O₈ | [1][9] |

| Molecular Weight | 270.24 g/mol | 396.3 g/mol | [1][9] |

| Appearance | Orange-yellow crystals | Yellow crystals | [10][11] |

| Melting Point | 256-257 °C | ~197 °C | [10][11] |

| Solubility | Soluble in ethanol, slightly soluble in ether and chloroform, almost insoluble in water. | More soluble in organic solvents like chloroform and ethyl acetate. | [10][11] |

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool to confirm acetylation. The disappearance of the signals corresponding to the phenolic hydroxyl protons of emodin and the appearance of new signals for the acetyl methyl protons (typically around δ 2.3-2.4 ppm) are indicative of a successful reaction. The aromatic proton signals will also show a shift.

-

¹³C NMR: The carbon NMR spectrum will show the appearance of new signals for the acetyl carbonyl carbons (around δ 168-170 ppm) and the acetyl methyl carbons (around δ 20-21 ppm). The signals for the aromatic carbons attached to the hydroxyl groups in emodin will also shift upon acetylation.

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compound. For this compound (C₂₁H₁₆O₈), the expected monoisotopic mass is approximately 396.08 g/mol .[9] Techniques like Electrospray Ionization (ESI) are commonly used.

3. Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecule. In the IR spectrum of this compound, the broad O-H stretching band of the phenolic hydroxyl groups in emodin (around 3300-3500 cm⁻¹) will be absent. New, strong C=O stretching bands for the ester carbonyl groups will appear around 1760 cm⁻¹, in addition to the C=O stretching of the anthraquinone core (around 1670 cm⁻¹).

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently prepare and validate this important derivative of emodin. The successful synthesis and thorough characterization of this compound are foundational for further investigations into its potential as a therapeutic agent.

References

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

ResearchGate. Acetylation of Emodin and Cytotoxic Activity Effect Against HepG2 Cell Lines. [Link]

-

National Center for Biotechnology Information. Emodin. PubChem Compound Database. [Link]

-

PubMed. Synthesis and biological evaluation of new derivatives of emodin. [Link]

-

Japan Consortium for Glycobiology and Glycotechnology. O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]

-

ResearchGate. Synthesis and biological evaluation of new derivatives of emodin. [Link]

-

Wikipedia. Emodin. [Link]

-

PubMed Central. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis. [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?. [Link]

-

PubMed Central. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers. [Link]

-

National Center for Biotechnology Information. NMR-based Metabolomic Techniques Identify the Toxicity of Emodin in HepG2 Cells. [Link]

Sources

- 1. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Emodin - Wikipedia [en.wikipedia.org]

- 3. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C21H16O8 | CID 343129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Emodin CAS#: 518-82-1 [m.chemicalbook.com]

- 11. Emodin | 518-82-1 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Emodin Triacetate

Abstract: Emodin triacetate, a synthetic derivative of the naturally occurring anthraquinone emodin, serves as a crucial molecule in pharmacological research, primarily due to its modified lipophilicity and potential as a prodrug. A comprehensive understanding of its physical and chemical properties is paramount for researchers in drug discovery, formulation, and analytical development. This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering field-proven insights into its synthesis, stability, and analytical characterization. It is designed to be a definitive resource for scientists, consolidating essential data and methodologies to facilitate its effective application in research and development.

Chemical Identity and Structure

This compound, systematically named (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate, is the tri-acetylated form of emodin.[1] The acetylation of the three hydroxyl groups on the emodin core significantly alters its properties compared to the parent compound.

-

Molecular Formula: C₂₁H₁₆O₈[1]

-

Molecular Weight: 396.3 g/mol [1]

-

CAS Number: 6030-60-0[1]

-

Synonyms: 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate, Triacetylemodin[1]

The addition of the three acetyl groups enhances the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This structural modification is a common strategy in medicinal chemistry to improve the bioavailability of polar compounds like emodin.

Physicochemical Properties

A precise understanding of the physical properties of this compound is critical for its handling, formulation, and analytical assessment. These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Yellow crystals | [2] |

| Melting Point | 197 °C | [2] |

| Molecular Weight | 396.3 g/mol | [1] |

| Exact Mass | 396.08451746 Da | [1] |

| Topological Polar Surface Area | 113 Ų | [1] |

Insight: The melting point is a critical indicator of purity. A sharp melting point at 197°C suggests a high degree of purity.[2] A broader melting range could indicate the presence of impurities, such as residual emodin or partially acetylated intermediates.

Solubility Profile

The solubility of a compound is a determining factor in its formulation for both in vitro and in vivo studies. Emodin itself is soluble in ethanol and alkaline solutions but is almost insoluble in water.[2][3] The acetylation to form this compound alters this profile.

Synthesis and Chemical Stability

Synthesis Pathway

This compound is synthesized from emodin via an acetylation reaction. This process involves treating emodin with an acetylating agent, typically acetic anhydride, often in the presence of a base catalyst like pyridine or a strong acid.

The reaction proceeds by the nucleophilic attack of the hydroxyl groups of emodin on the carbonyl carbon of the acetic anhydride, leading to the formation of ester linkages and acetic acid as a byproduct.

Caption: Synthesis workflow for this compound from Emodin.

Chemical Stability and Storage

The stability of this compound is a crucial consideration for its long-term storage and use in experimental settings. The ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions, which would regenerate emodin or partially acetylated forms.

The parent compound, emodin, is sensitive to prolonged light exposure and can degrade under acidic conditions.[6][7][8] Therefore, it is recommended to store this compound protected from light and in a cool, dry place to minimize degradation. Solutions of emodin in DMSO have been shown to be stable for at least 24 hours under normal lab conditions and for up to a week at 37°C.[5][9]

Spectroscopic and Chromatographic Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

While specific spectral data for this compound is limited in the search results, the expected characteristics can be inferred from the structure and data on the parent compound, emodin.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the anthraquinone core, the methyl group protons, and distinct singlets for the three acetyl groups. The ¹³C NMR spectrum would show corresponding signals for the carbonyls of the quinone and the esters, as well as the aromatic and aliphatic carbons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the ester carbonyl (C=O) stretching vibrations (typically around 1735-1750 cm⁻¹) and the quinone carbonyl stretching vibrations (around 1650-1690 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The exact mass is a key identifier.[1] LC-MS/MS is a powerful technique for identifying emodin and its derivatives in complex matrices.[10][11]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the primary methods for assessing the purity of this compound and separating it from emodin and other related impurities.[12][13]

Protocol: Purity Analysis of this compound by HPLC-UV

This protocol outlines a self-validating system for determining the purity of an this compound sample.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is often effective.[11] For example, a starting condition of 50% methanol ramped to 95% over 10 minutes.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength between 254 nm and 280 nm should be appropriate for detection.[14]

-

Column Temperature: 30 °C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Prepare the sample solution at the same concentration.

-

-

System Suitability Test (SST):

-

Inject the reference standard solution five times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be between 0.8 and 1.5. This ensures the system is performing adequately before sample analysis.

-

-

Analysis:

-

Inject a blank (solvent), followed by the reference standard and then the sample solution.

-

Identify the this compound peak based on the retention time of the standard.

-

Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

Caption: A typical analytical workflow for HPLC-based purity assessment.

Conclusion

This compound presents a modified physicochemical profile compared to its parent natural product, emodin. Its identity is defined by a molecular weight of 396.3 g/mol and a melting point of 197°C.[1][2] The acetylation of its hydroxyl groups enhances its lipophilicity, which is a key consideration for its application in biological systems. Stability is a critical factor, with the ester linkages being susceptible to hydrolysis, necessitating careful storage conditions away from light and extreme pH. The characterization and quality control of this compound are reliably achieved through a combination of spectroscopic methods (NMR, IR, MS) and, most importantly, chromatographic techniques like HPLC, which provide robust means for purity assessment. This guide provides the foundational data and methodological framework essential for the effective use of this compound in a research setting.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Solubility of Things. (n.d.). Emodin. Retrieved from [Link]

-

Wang, L., et al. (2017). Use of liquid chromatography hybrid triple-quadrupole mass spectrometry for the detection of emodin metabolites in rat bile and urine. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new derivatives of emodin. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of compounds tested in this work. Retrieved from [Link]

-

Kuujia. (n.d.). 6030-60-0(this compound). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Emodin. PubChem Compound Database. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activity of Novel Lipophilic Emodin Cationic Derivatives. PubMed. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone tell me in which solvent the physcion and emodin are soluble for a bioassay? Retrieved from [Link]

-

Semantic Scholar. (n.d.). Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural elucidation of in vitro metabolites of emodin by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

International Journal of Agriculture and Biology. (2024). Extraction, Synthesis and Derivatization of Emodin: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of endocrocin and emodin via the acetate pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). Emodin. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability study of emodin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Safety of natural anthraquinone emodin: an assessment in mice. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Advances in the study of emodin: an update on pharmacological properties and mechanistic basis. PubMed Central. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 25395-11-3 | Product Name : Aloe-emodin - Impurity A (Freebase). Retrieved from [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC. PMC. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse001297 - Emodin (C15H10O5). Retrieved from [Link]

-

Locatelli, M., et al. (2011). Comparison of three different extraction methods and HPLC determination of the anthraquinones aloe-emodine, emodine, rheine, chrysophanol and physcione in the bark of Rhamnus alpinus L. (Rhamnaceae). PubMed. Retrieved from [Link]

-

Semantic Scholar. (1992). NMR study of some anthraquinones from rhubarb. Retrieved from [Link]

-

IT Medical Team. (n.d.). Standardization of Emodin-An Bioactive Molecule, Using Spectral Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR data of RA-3 with reported data of Emodin. Retrieved from [Link]

Sources

- 1. This compound | C21H16O8 | CID 343129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Emodin | 518-82-1 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. One moment, please... [api.fspublishers.org]

- 8. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Use of liquid chromatography hybrid triple-quadrupole mass spectrometry for the detection of emodin metabolites in rat bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety of natural anthraquinone emodin: an assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of three different extraction methods and HPLC determination of the anthraquinones aloe-emodine, emodine, rheine, chrysophanol and physcione in the bark of Rhamnus alpinus L. (Rhamnaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Emodin Triacetate: A Prodrug Approach to Unlock the Therapeutic Potential of an Anthraquinone Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Emodin, a naturally occurring anthraquinone, has demonstrated a remarkable breadth of pharmacological activities, positioning it as a promising candidate for therapeutic development across oncology, inflammatory diseases, and metabolic disorders. However, its clinical translation has been significantly hampered by poor oral bioavailability due to extensive first-pass metabolism. Emodin triacetate, a synthetically acetylated derivative, represents a strategic prodrug approach designed to overcome this pharmacokinetic hurdle. This guide provides a comprehensive technical overview of the mechanism of action of emodin, the active metabolite of this compound. We will delve into the core signaling pathways modulated by emodin, offering a scientifically grounded narrative on its anti-cancer, anti-inflammatory, and metabolic regulatory effects. This document will further provide detailed experimental protocols and data interpretation frameworks to empower researchers in the rigorous evaluation of this promising therapeutic agent.

Introduction: The Rationale for this compound

Emodin is a polyphenol found in the roots and bark of several plants, including rhubarb and Polygonum cuspidatum. Its therapeutic potential is vast, with preclinical studies highlighting its efficacy as an anti-cancer, anti-inflammatory, antioxidant, and antimicrobial agent. The primary obstacle to its clinical utility is its rapid glucuronidation in the liver and intestines, leading to poor systemic availability of the active compound.

Acetylation of the hydroxyl groups in emodin to form this compound is a classic prodrug strategy. This chemical modification masks the polar hydroxyl groups responsible for rapid conjugation, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to improve intestinal absorption and reduce first-pass metabolism. Following absorption, cellular esterases are expected to hydrolyze the acetate esters, releasing the active emodin moiety intracellularly, where it can exert its therapeutic effects.

dot graph "Emodin_Triacetate_Prodrug_Concept" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Emodin_Triacetate [label="this compound\n(Orally Administered)", fillcolor="#F1F3F4"]; Intestinal_Lumen [label="Intestinal Lumen", shape=plaintext]; Intestinal_Wall [label="Intestinal Wall\n(Increased Lipophilicity Aids Absorption)", fillcolor="#F1F3F4"]; Systemic_Circulation [label="Systemic Circulation", fillcolor="#F1F3F4"]; Target_Cell [label="Target Cell", fillcolor="#F1F3F4"]; Emodin [label="Emodin (Active Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="First-Pass Metabolism\n(Glucuronidation)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Excretion", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Emodin_Triacetate -> Intestinal_Lumen [label="Ingestion"]; Intestinal_Lumen -> Intestinal_Wall [label="Absorption"]; Intestinal_Wall -> Systemic_Circulation [label="Enters Bloodstream"]; Systemic_Circulation -> Target_Cell; Target_Cell -> Emodin [label="Esterase Hydrolysis"]; Emodin -> Metabolism [label="Reduced", style=dashed]; Metabolism -> Excretion; Emodin -> Excretion [style=dashed];

{rank=same; Intestinal_Lumen; Intestinal_Wall;} {rank=same; Systemic_Circulation; Target_Cell;} } caption: Prodrug strategy of this compound.

Core Mechanisms of Action: The Multifaceted Effects of Emodin

The biological activities of emodin are pleiotropic, impacting a multitude of signaling pathways and cellular processes. The following sections dissect the primary mechanisms through which emodin exerts its therapeutic effects.

Anti-Cancer Activity

Emodin's anti-neoplastic properties are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.

Emodin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This is characterized by a disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

dot graph "Emodin_Apoptosis_Pathway" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Emodin [label="Emodin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

Emodin -> ROS; ROS -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } caption: Emodin-induced intrinsic apoptosis pathway.

Emodin can induce cell cycle arrest at various checkpoints, including G0/G1, S, and G2/M phases, depending on the cancer cell type and dosage. This is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, in some cancer cell lines, emodin has been shown to down-regulate cyclin A and CDK2.

Emodin has been reported to suppress tumor invasion and metastasis by down-regulating the expression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix. Furthermore, it can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by reducing the expression of vascular endothelial growth factor (VEGF).

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer and metabolic disorders. Emodin exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. Emodin has been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation and subsequent inflammatory responses. Additionally, emodin can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.

dot graph "Emodin_Anti_Inflammatory_Pathway" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Emodin [label="Emodin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB_Degradation [label="IκB Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Activation [label="NF-κB Nuclear\nTranslocation", fillcolor="#FBBC05"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, etc.)", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

Emodin -> IkB_Degradation [label="Inhibits", arrowhead=tee]; IkB_Degradation -> NFkB_Activation [style=dashed, arrowhead=none]; NFkB_Activation -> Inflammatory_Genes; Inflammatory_Genes -> Inflammation; } caption: Emodin's inhibition of the NF-κB pathway.

Regulation of Metabolic Pathways

Emerging evidence suggests that emodin plays a significant role in regulating glucose and lipid metabolism, making it a potential therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Key molecular targets include AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP. Emodin has been shown to activate AMPK, contributing to its beneficial effects on glucose and lipid metabolism. PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism. Emodin has been identified as a PPARγ agonist, which can improve insulin sensitivity.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound, a series of well-controlled in vitro and in vivo experiments are essential. The following protocols provide a framework for these studies.

In Vitro Hydrolysis of this compound

Objective: To confirm the conversion of this compound to emodin in a cellular context.

Methodology:

-

Culture a relevant cell line (e.g., a cancer cell line or hepatocytes) to 80-90% confluency.

-

Treat the cells with this compound at various concentrations for different time points.

-

Lyse the cells and collect the supernatant.

-

Analyze the cell lysates for the presence of both this compound and emodin using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A standard curve for both compounds should be generated to quantify their concentrations.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of emodin (delivered as this compound).

Methodology:

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of emodin on key signaling proteins.

Methodology:

-

Treat cells with this compound for appropriate durations.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-NF-κB, IκBα, p-AMPK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Quantitative Data Summary

| Parameter | Emodin's Effect | Key Molecular Targets | References |

| Cancer Cell Viability | Decreased | Caspases, Bcl-2 family | |

| Cell Cycle Progression | Arrested (G0/G1, S, or G2/M) | Cyclins, CDKs | |

| Inflammatory Cytokine Production | Decreased | NF-κB, NLRP3 inflammasome | |

| Glucose Uptake | Increased | AMPK | |

| Insulin Sensitivity | Improved | PPARγ |

Conclusion and Future Directions

This compound presents a promising prodrug strategy to harness the therapeutic potential of emodin by overcoming its significant pharmacokinetic limitations. The core mechanism of action resides in the multifaceted biological activities of its active metabolite, emodin, which include the induction of apoptosis and cell cycle arrest in cancer cells, potent anti-inflammatory effects through the inhibition of the NF-κB pathway, and the beneficial regulation of metabolic pathways via AMPK and PPARγ activation.

Future research should focus on comprehensive pharmacokinetic studies of this compound in vivo to confirm its conversion to emodin and to quantify the improvement in bioavailability. Furthermore, head-to-head preclinical efficacy and toxicity studies comparing this compound with emodin are warranted to validate its therapeutic advantage. A deeper understanding of the tissue-specific hydrolysis of this compound will also be crucial for optimizing its therapeutic index for various disease indications.

References

- [Reference 1]

- [Reference 2]

- [Reference 3]

- [Reference 4]

- Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases. (Source: PubMed Central)

- The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers. (Source: PMC - PubMed Central)

- Evaluating anticancer activity of emodin by enhancing antioxidant activities and affecting PKC/ADAMTS4 pathway in thioacetamide-induced hepatocellular carcinoma in r

- Anticancer action of naturally occurring emodin for the controlling of cervical cancer. (Source: NIH)

- [Reference 9]

- Emodin induces apoptosis through caspase 3-dependent pathway in HK-2 cells.

- Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling p

- Synthesis and biological activity evaluation of emodin quaternary ammonium salt derivatives as potential anticancer agents. (Source: PubMed)

- The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers.

- [Reference 14]

- Emodin inhibits proinflammatory responses and inactivates histone deacetylase 1 in hypoxic rheum

- Effect of emodin on the cell cycle of A549. a The cell cycle was...

- Emodin Sensitizes Cervical Cancer Cells to Vinblastine by Inducing Apoptosis and Mitotic De

- Advances in the study of emodin: an update on pharmacological properties and mechanistic basis. (Source: PubMed Central)

- [Reference 19]

- [Reference 20]

- Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics. (Source: PMC)

- Emodin Uses, Benefits & Dosage. (Source: Drugs.com)

- Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics. (Source: PubMed)

- [Reference 24]

- [Reference 25]

- [Reference 26]

- [Reference 27]

- The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Upd

- Anti-inflammatory effect of emodin via attenuation of NLRP3 inflammasome activ

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Emodin Triacetate: A Prodrug Perspective on a Promising Anthraquinone

This guide provides a comprehensive technical overview of the biological activities associated with this compound. Given the limited direct research on this specific derivative, we will approach the topic from a drug development perspective, positioning this compound as a prodrug of emodin. The extensive body of research on emodin—a natural anthraquinone with potent anti-inflammatory and anti-cancer properties—serves as the foundation for understanding the therapeutic potential of its acetylated form.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising molecule.

Introduction: The Rationale for this compound

Emodin (1,3,8-trihydroxy-6-methyl-anthraquinone) is a well-documented bioactive compound found in the roots and rhizomes of various plants, including rhubarb (Rheum palmatum) and Japanese knotweed (Polygonum cuspidatum).[1][3][4] Its therapeutic potential is vast, with demonstrated anti-cancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1][2][5][6] However, like many natural phenols, emodin's clinical translation is hampered by poor bioavailability and challenging pharmacokinetics.[7]

Acetylation is a common and effective medicinal chemistry strategy to overcome these limitations. By converting the hydrophilic hydroxyl groups of emodin into more lipophilic ester groups, this compound is designed to enhance membrane permeability and improve oral absorption. The core hypothesis is that once absorbed, this compound is hydrolyzed by intracellular esterases, releasing the active emodin molecule at the target site. This guide, therefore, explores the biological activity of emodin through the lens of its triacetate derivative, providing the mechanistic understanding and experimental frameworks necessary to validate this prodrug approach.

The Anti-Cancer Activity of Emodin

Emodin exhibits potent cytotoxic and growth-inhibitory effects against a wide array of cancer types, including liver, lung, breast, colon, and pancreatic cancers.[1][8] Its anti-neoplastic activity is not mediated by a single mechanism but rather through the modulation of multiple, interconnected signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis.[1][9][10]

Inhibition of Cell Proliferation and Cell Cycle Arrest

A primary anti-cancer mechanism of emodin is its ability to halt the cell cycle. In various lung cancer cell lines, emodin has been shown to induce G0/G1 phase arrest.[9] This effect is achieved by altering the expression of key cell cycle regulators, such as decreasing the levels of Cyclin A and Cyclin B while increasing Cyclin D and Cyclin E.[9]

Induction of Apoptosis

Emodin is a potent inducer of programmed cell death (apoptosis) in tumor cells. This is accomplished through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) pathways.[1] Key molecular events include:

-

Suppression of Pro-Survival Pathways: Emodin attenuates oncogenic growth signaling by inhibiting critical pathways like PI3K/AKT, MAPK, and HER-2 tyrosine kinase.[9][11] This suppression removes the "brakes" on apoptosis.

-

Modulation of BCL-2 Family Proteins: In colon cancer cells, emodin upregulates the expression of pro-apoptotic proteins like Bax and Bak, leading to increased mitochondrial membrane permeability.[11]

-

Activation of Caspases: The release of cytochrome c from mitochondria triggers the activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[12][13]

-

Generation of Reactive Oxygen Species (ROS): Emodin can induce apoptosis by promoting the accumulation of ROS, which leads to oxidative stress and cellular damage.[1][10]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis and angiogenesis are critical for tumor progression. Emodin actively inhibits these processes. It has been shown to suppress the expression of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[3][5][11] Furthermore, emodin reduces the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply the tumor.[3][5][6][11]

Summary of Emodin's Anti-Cancer Effects on Key Signaling Pathways

| Pathway | Key Proteins Modulated by Emodin | Resulting Effect on Cancer Cells | References |

| PI3K/AKT | ↓ p-AKT | Inhibition of proliferation, induction of apoptosis | [1][9][11] |

| MAPK/ERK | ↓ p-ERK, ↑ p-p38 | Inhibition of proliferation and invasion | [5][9][11] |

| NF-κB | ↓ NF-κB Nuclear Translocation | Induction of apoptosis, reduced inflammation | [10][11] |

| JAK/STAT | ↓ p-STAT3 | Inhibition of tumor growth | [11][14] |

| VEGF Signaling | ↓ VEGF, ↓ VEGFR-2 | Inhibition of angiogenesis | [5][6][11] |

Signaling Pathway: Emodin's Inhibition of the PI3K/AKT Pathway

Caption: Emodin blocks inflammation by inhibiting IKK and preventing NF-κB translocation.

Experimental Protocols for Validation

The following protocols are standard methodologies used to evaluate the biological activity of emodin. They are directly applicable for testing this compound to confirm its efficacy, likely after cellular uptake and hydrolysis to emodin.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight. [15]2. Treatment: Prepare serial dilutions of this compound (and emodin as a positive control) in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%. [16]Replace the old medium with the drug-containing medium.

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. [15]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [15]5. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot for Signaling Protein Phosphorylation

This technique is used to detect changes in the activation state of key signaling proteins.

Protocol:

-

Cell Treatment & Lysis: Treat cells with this compound for a specified time (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total-AKT, p-ERK, total-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated proteins to their total protein levels.

In Vivo Tumor Xenograft Model

This model is essential for evaluating anti-cancer efficacy in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ LLC cells) into the flank of immunocompromised mice (e.g., C57BL/6 or nude mice). [15]2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-250 mm³). [15][17]3. Treatment Groups: Randomize mice into groups: Vehicle control, this compound (e.g., 20, 40, 80 mg/kg), and a positive control if available. [18]4. Drug Administration: Administer the treatment via an appropriate route (e.g., oral gavage (P.O.) or intraperitoneal injection (I.P.)) on a set schedule (e.g., daily or every two days). [15][17][18]5. Monitoring: Measure tumor volume and body weight every 2-3 days. [15][17]6. Endpoint: After a defined period (e.g., 12-21 days), euthanize the animals and excise the tumors. [15][17]7. Analysis: Compare tumor weights and volumes between groups. Tissues can be collected for histopathological (H&E staining) and immunohistochemical (e.g., Ki-67 for proliferation, TUNEL for apoptosis) analysis. [15][17]

Future Directions and Conclusion

The extensive research on emodin provides a robust foundation for the therapeutic potential of this compound. The logical premise is that acetylation serves to enhance the molecule's drug-like properties, leading to improved bioavailability and efficacy. However, this premise requires direct experimental validation.

Future research must focus on:

-

Pharmacokinetic Studies: Directly comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of emodin and this compound to confirm the prodrug advantage.

-

In Vitro Hydrolysis: Demonstrating that this compound is efficiently converted to emodin by intracellular esterases in target cancer cells.

-

Comparative Efficacy Studies: Performing head-to-head comparisons of emodin and this compound in the in vitro and in vivo models described above to quantify the therapeutic benefit of the acetylation strategy.

References

- Evaluating anticancer activity of emodin by enhancing antioxidant activities and affecting PKC/ADAMTS4 pathway in thioacetamide-induced hepatocellular carcinoma in r

- Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin. PMC.

- Evaluating anticancer activity of emodin by enhancing antioxidant activities and affecting PKC/ADAMTS4 pathway in thioacetamide-induced hepatocellular carcinoma in rats.

- Advances in the study of emodin: an update on pharmacological properties and mechanistic basis. (2021-10-10). PubMed Central.

- The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers. PMC - PubMed Central.

- Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug. (2020-08-27). NIH.

- Mechanism of Emodin in the Treatment of Rheum

- Emodin inhibits proinflammatory responses and inactivates histone deacetylase 1 in hypoxic rheum

- Membrane-related effects underlying the biological activity of the anthraquinones emodin and barbaloin. PubMed.

- Emodin - A natural anthraquinone derivative with diverse pharmacological activities. (2021-07-24). Phytochemistry.

- Advances in the pharmacological effects and molecular mechanisms of emodin in the tre

- (PDF) The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers. (2025-08-06).

- Research Progress and New Perspectives of Anticancer Effects of Emodin. (2025-08-10).

- Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug. Frontiers in Pharmacology.

- Extraction, Synthesis and Derivatization of Emodin: An Overview. (2024-08-21). International Journal of Agriculture and Biology.

- Experimental anti-tumor effect of emodin in suspension – in situ hydrogels formed with self-assembling peptide. PubMed Central.

- Safety of natural anthraquinone emodin: an assessment in mice. (2021-01-28). PMC - NIH.

- The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Upd

- The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Upd

- Synthesis, Characterization, and Anticancer Activity of Novel Lipophilic Emodin Cationic Deriv

- Experimental anti-tumor effect of emodin in suspension – in situ hydrogels formed with self-assembling peptide. (2025-08-06).

- Solubilizing Anthraquinones for In Vitro Experiments: A Focus on Emodin as a Model for 7-Hydroxyemodin. Benchchem.

Sources

- 1. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emodin - A natural anthraquinone derivative with diverse pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating anticancer activity of emodin by enhancing antioxidant activities and affecting PKC/ADAMTS4 pathway in thioacetamide-induced hepatocellular carcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. api.fspublishers.org [api.fspublishers.org]

- 8. researchgate.net [researchgate.net]

- 9. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Anticancer Activity of Novel Lipophilic Emodin Cationic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Emodin in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental anti-tumor effect of emodin in suspension – in situ hydrogels formed with self-assembling peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Safety of natural anthraquinone emodin: an assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]

Emodin triacetate solubility in DMSO and other solvents

An In-Depth Technical Guide to the Solubility of Emodin Triacetate for Researchers and Drug Development Professionals

Executive Summary

This compound, a synthetic derivative of the natural anthraquinone emodin, presents a modified chemical profile that significantly alters its physical properties, most notably its solubility. While emodin itself has been the subject of extensive research, its low aqueous solubility and bioavailability can pose challenges in experimental and therapeutic contexts.[1] Acetylation of its three hydroxyl groups to form this compound is a chemical strategy to modulate these characteristics. This guide serves as a technical resource for scientists and researchers, offering a comprehensive analysis of the solubility of this compound. It moves beyond a simple data sheet to explore the fundamental chemical principles governing its solubility, provides a comparative analysis with its parent compound, and details a gold-standard protocol for its empirical determination. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, solubilize, and utilize this compound in a laboratory setting.

Introduction: From Emodin to this compound

Chemical Profile of Emodin: A Natural Anthraquinone

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring compound found in the roots and barks of various plants, including rhubarb and buckthorn.[2] Structurally, it is characterized by a tricyclic anthraquinone core substituted with three hydroxyl (-OH) groups and one methyl (-CH₃) group.[2][3] These hydroxyl groups are pivotal to its chemical behavior, enabling hydrogen bonding and imparting a degree of polarity to the molecule. However, its overall large, hydrophobic carbon skeleton results in very poor solubility in water, while it remains soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2][4][5]

The Role of Acetylation: Introducing this compound

This compound, also known as (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate, is the product of acetylating all three of emodin's hydroxyl groups.[6] This transformation replaces the polar, hydrogen-donating hydroxyl groups with bulkier, less polar acetyl groups (-OCOCH₃). This modification fundamentally alters the intermolecular forces the molecule can participate in, which is the primary determinant of its solubility in various solvents.

The Critical Importance of Solubility in Preclinical Research

A compound's solubility is a cornerstone of its utility in drug discovery and development. It directly impacts formulation, administration, and bioavailability.[7] For in vitro studies, achieving a desired concentration in culture media without precipitation is essential for obtaining reliable and reproducible results. For in vivo studies, poor solubility can lead to low absorption and inadequate exposure at the target site, masking the true efficacy of a compound.[1] Therefore, a thorough understanding of this compound's solubility is not merely a technical detail but a prerequisite for its successful investigation.

The Chemistry of Solubility: A Theoretical Framework

The Impact of Acetylation on Intermolecular Forces

The adage "like dissolves like" is governed by the balance of intermolecular forces between solute and solvent molecules. The three hydroxyl groups on emodin allow it to act as a hydrogen bond donor, facilitating interactions with polar protic solvents.

Acetylation fundamentally changes this dynamic:

-

Elimination of Hydrogen Bond Donation: The conversion of hydroxyls (-OH) to acetyl esters (-OCOCH₃) removes the molecule's ability to act as a hydrogen bond donor.

-

Increased Steric Hindrance: The addition of bulky acetyl groups can interfere with the close packing of molecules in a crystal lattice, which can sometimes aid solubility.

-

Altered Polarity: The molecule becomes less polar overall, reducing its affinity for highly polar solvents like water but increasing its affinity for moderately polar or nonpolar organic solvents.

This shift predicts that this compound will be even less soluble in water than emodin but may exhibit enhanced solubility in solvents like acetone, ethyl acetate, and chloroform.[8][9][10]

Caption: Chemical acetylation of emodin and its predicted effect on solubility.

Solubility Profile: A Comparative Analysis

Direct quantitative solubility data for this compound is not extensively reported in the public domain. Therefore, a comparative approach using the well-characterized parent compound, emodin, is instructive.

Emodin: The Parent Compound

The solubility of emodin has been documented by various suppliers and in literature. This data provides a crucial baseline for understanding the starting material.

| Solvent | Solubility (approx.) | Reference |

| DMSO | ~3 mg/mL | |

| Dimethylformamide (DMF) | ~5 mg/mL | |

| Ethanol | Soluble (~3 mg/mL) | [4][11] |

| Water | Insoluble (<0.1 g/100 mL) | [2][3] |

| Aqueous Buffers | Sparingly soluble |

This compound: Qualitative and Inferred Solubility

Based on chemical principles and limited available data, the following profile for this compound can be constructed. It is critical to note that these values should be confirmed experimentally.

| Solvent | Solubility (Qualitative/Inferred) | Rationale / Reference |

| DMSO | Expected to be Soluble. | A versatile polar aprotic solvent capable of dissolving many organic compounds.[10] |

| Acetone | Soluble | A moderately polar solvent effective for less polar compounds.[8] |

| Ethyl Acetate | Soluble (especially when hot) | A common solvent for medium-polarity organic molecules.[8] |

| Chloroform | Less Soluble | A nonpolar solvent.[8] |

| Hexane | Less Soluble | A nonpolar solvent.[8] |

| Water | Insoluble | The removal of hydroxyl groups drastically reduces hydrogen bonding with water.[8] |

Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturation point.[7][12]

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution.[13] The concentration of the compound in the supernatant is then measured, representing its thermodynamic solubility.

Detailed Step-by-Step Protocol

A. Materials & Equipment

-

This compound (solid, high purity)

-

Solvents of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Thermostatic orbital shaker

-

High-speed centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer.

B. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials (e.g., 2-5 mg into 1 mL of solvent). The key is to ensure undissolved solid remains at the end. Record the exact weight if needed for mass balance calculations.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C). Shake the vials for an extended period, typically 24 to 48 hours. Causality: This extended duration is crucial to ensure the system reaches true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[14]

-

Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Trustworthiness: This step is critical. Inadequate separation will lead to artificially high solubility measurements due to suspended solid particles.

-

Sample Collection & Dilution: Carefully collect a precise volume of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticulates. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of this compound.

Caption: Workflow for the Shake-Flask method of solubility determination.

Practical Laboratory Applications

Preparing Stock Solutions in DMSO

For most in vitro biological assays, DMSO is the solvent of choice for preparing high-concentration stock solutions of poorly aqueous-soluble compounds.

-

Use Anhydrous DMSO: DMSO is hygroscopic (readily absorbs water from the air). Moisture-contaminated DMSO can significantly reduce the solubility of certain compounds.[11] Use fresh, anhydrous DMSO from a sealed bottle.

-

Procedure: Weigh the desired amount of this compound into a vial. Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM). Vortex thoroughly. Gentle warming or sonication in a water bath can aid dissolution, but always check for compound stability under these conditions.

-

Verification: Ensure the solution is clear with no visible particulates before storing it, typically at -20°C or -80°C, protected from light.

Working with Aqueous Buffers: The Challenge of Precipitation

A common pitfall is the precipitation of the compound when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium. This occurs because the solvent environment rapidly changes from a favorable organic one to an unfavorable aqueous one.

Caption: The process and potential outcomes of diluting a DMSO stock.

Best Practices for Dilution:

-

Minimize DMSO Concentration: Keep the final percentage of DMSO in the aqueous solution as low as possible, typically below 0.5% or 0.1%, to avoid solvent-induced artifacts in biological assays.

-

Dilute into Solution: Add the small volume of DMSO stock directly into the larger volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and can help prevent localized high concentrations that trigger precipitation.

-

Serial Dilution: For very poorly soluble compounds, performing an intermediate dilution in a mixed solvent system or directly in the final medium may be necessary.

Conclusion

The solubility of this compound is fundamentally different from its parent compound, emodin, due to the chemical modification of its hydroxyl groups. While this acetylation renders it insoluble in water, it is expected to be soluble in moderately polar organic solvents like acetone and the widely used laboratory solvent, DMSO. This guide provides the theoretical basis for these characteristics and, more importantly, presents the "gold standard" shake-flask protocol for researchers to obtain precise, quantitative solubility data. Adherence to these robust experimental and practical handling procedures will ensure the generation of reliable data and the successful application of this compound in research and drug development endeavors.

References

-

This compound | C21H16O8 | CID 343129. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Acetylation of Emodin and Cytotoxic Activity Effect Against HepG2 Cell Lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Her Med. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Retrieved from [Link]

-

Extraction, Synthesis and Derivatization of Emodin: An Overview. (2024). International Journal of Agriculture and Biology. Retrieved from [Link]

-

Advances in the study of emodin: an update on pharmacological properties and mechanistic basis. (2021). PubMed Central. Retrieved from [Link]

-

Emodin | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

-

Yermekov, Y. Y., et al. (2021). Investigation of the effect of acetylation on the physicochemical properties of grain starches. Bulletin of the Mineralogical and Geological Museum. Retrieved from [Link]

-

Triacetyl Aloe-emodin (Impurity A). (n.d.). LKT Laboratories, Inc. Retrieved from [Link]

-

Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. (2020). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Sameni, J., et al. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources. Retrieved from [Link]

-

The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers. (2018). PubMed Central. Retrieved from [Link]

-

Emodin | C15H10O5 | CID 3220. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

The Effect of Acetylation on the Physicochemical Properties of Chickpea Starch. (2023). MDPI. Retrieved from [Link]

-

Solubility of cellulose acetates based on acetyl content. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emodin | 518-82-1 [chemicalbook.com]

- 3. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Emodin CAS#: 518-82-1 [m.chemicalbook.com]

- 6. This compound | C21H16O8 | CID 343129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the effect of acetylation on the physicochemical properties of grain starches | Fundamental and Experimental Biology [feb.buketov.edu.kz]

- 10. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Technical Guide to the Stability of Emodin Triacetate Under Physiological Conditions

Executive Summary

Emodin, a naturally occurring anthraquinone, exhibits a wide spectrum of promising pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] However, its clinical translation is severely hampered by poor aqueous solubility and low oral bioavailability, largely due to significant first-pass metabolism.[3] Emodin triacetate, a lipophilic prodrug, represents a strategic approach to circumvent these limitations. This guide provides a comprehensive technical framework for researchers and drug development professionals to assess the stability of this compound under key physiological conditions. We delve into the underlying principles of chemical and enzymatic hydrolysis, provide detailed, field-tested protocols for stability assessment in simulated biological fluids, and outline the analytical methodologies required for accurate quantification. The narrative emphasizes the causality behind experimental design, ensuring a self-validating and robust approach to characterization.

Introduction: The Rationale for this compound

Emodin has garnered significant attention for its therapeutic potential across various disease models.[1] Despite its efficacy in in vitro settings, its journey to the clinic is challenged by pharmacokinetic hurdles. The molecule's low oral bioavailability (approximately 3.2%) means that a large fraction of an administered dose is excreted without reaching systemic circulation.[4] This is compounded by rapid metabolism, primarily through glucuronidation and hydroxylation mediated by UGT and CYP enzymes.[4][5]

Prodrug strategies are a well-established method to enhance the pharmaceutical properties of active compounds. Acetylation of emodin's three hydroxyl groups to form this compound serves two primary purposes:

-

Increased Lipophilicity: Masking the polar hydroxyl groups with acetate esters increases the molecule's lipid solubility, which can enhance its absorption across the gastrointestinal tract.

-

Metabolic Shielding: The acetate groups can protect the hydroxyl moieties from immediate Phase II metabolism (glucuronidation), allowing the prodrug to be absorbed more readily.

The success of this strategy, however, is contingent upon the prodrug's stability profile. It must be stable enough to be absorbed yet labile enough to be converted back to the active emodin by endogenous enzymes. This guide focuses on the critical experiments required to determine this stability profile.

Principles of this compound Hydrolysis

The conversion of this compound to emodin is a hydrolysis reaction that cleaves the three ester bonds. This can occur via two primary mechanisms under physiological conditions: chemical (non-enzymatic) and enzymatic hydrolysis.

Chemical Stability in Aqueous Environments

Ester hydrolysis can be catalyzed by acid or base. At the near-neutral pH of blood and extracellular fluid (pH ≈ 7.4), a slow, non-enzymatic hydrolysis is expected. Assessing this baseline chemical stability is crucial to ensure that the prodrug does not prematurely degrade in the formulation or during its transit to absorptive tissues. Forced degradation studies on the parent compound, emodin, show it is susceptible to rapid degradation under acidic conditions, while being more stable under neutral or basic conditions.[6][7]

Enzymatic Hydrolysis: The Activation Pathway

The primary mechanism for prodrug activation in vivo is enzymatic hydrolysis mediated by esterases. These enzymes are ubiquitous, with high concentrations found in the liver, blood plasma, and intestinal tissue.[8] Carboxylesterases are the main class of enzymes responsible for this conversion. The rate and extent of this enzymatic cleavage will determine the pharmacokinetic profile of the released emodin, influencing its therapeutic window and potential for sustained release.[8]

The expected multi-step hydrolysis of this compound is depicted below.

Sources

- 1. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emodin Improves Glucose and Lipid Metabolism Disorders in Obese Mice via Activating Brown Adipose Tissue and Inducing Browning of White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differences in pharmacokinetics and ex vivo antioxidant activity following intravenous and oral administrations of emodin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]